N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide
Description
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide is a synthetic benzamide derivative characterized by a 5-chlorothiophene moiety linked via a methoxyethyl chain to a fluorinated and methoxylated benzamide core. Its design aligns with trends in optimizing pharmacophores for enhanced bioavailability and target specificity.
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S/c1-20-11-4-3-9(7-10(11)17)15(19)18-8-12(21-2)13-5-6-14(16)22-13/h3-7,12H,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFANRSLTBDQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(S2)Cl)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki-Miyaura cross-coupling reaction, which utilizes a palladium catalyst to form carbon-carbon bonds between aryl halides and boronic acids . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorothiophene-Containing Derivatives
- N-Substituted Piperazine Quinolones (e.g., Ciprofloxacin Derivatives) Derivatives such as N-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]piperazine exhibit cytotoxic activity against human tumor cell lines, with IC₅₀ values in the micromolar range . The target compound shares the chlorothiophene moiety but replaces the oxoethyl group with a methoxyethyl chain. This substitution may reduce metabolic instability (e.g., oxidation susceptibility) while maintaining hydrophobic interactions critical for cytotoxicity.
- 2-[4-[(5-Chlorothiophen-2-yl)-Methoxy]-Phenyl]-N-(2-Hydroxyethyl)-Acetamide This analog (MW: 325.8 g/mol) features a methoxyphenyl-chlorothiophene linkage and a hydroxyethyl group. In contrast, the target compound’s methoxyethyl chain and fluorinated benzamide core may enhance lipophilicity (predicted logP ~3.5 vs.
Benzamide-Based Analogs
N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide
Studied for fluorescence properties, this compound demonstrates pH-dependent fluorescence intensity (peak at pH 7.4), attributed to the methoxy and methyl substituents on the benzamide ring . The target compound’s 3-fluoro-4-methoxy substitution likely increases electron withdrawal, which could redshift fluorescence emission or alter quantum yields, though experimental confirmation is needed.- 2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]Benzamide This thiazolidinone-benzamide hybrid (MW: 470.0 g/mol) shows how halogenation (Cl) and alkoxy groups (methoxy, propoxy) enhance stability and binding to biological targets. The target compound’s fluoro substituent may offer similar steric effects with improved metabolic resistance compared to bulkier propoxy groups .
Pharmacological Agents with Methoxyethyl Groups
- Goxalapladib (CAS-412950-27-7)
A piperidinyl-methoxyethyl derivative used in atherosclerosis treatment, goxalapladib highlights the role of methoxyethyl chains in enhancing solubility and reducing plasma protein binding. The target compound’s methoxyethyl group may similarly improve pharmacokinetics, though its benzamide core likely directs it toward different targets (e.g., kinase inhibition vs. lipoprotein-associated phospholipase A2) .
Table 1: Structural and Property Comparison
Discussion of Key Findings
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide is a compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorothiophene ring : Contributes to the compound's unique electronic properties.
- Methoxyethyl group : Enhances solubility and biological interaction.
- Fluoromethoxybenzamide moiety : Impacts pharmacokinetics and receptor binding.
Molecular Formula : C15H15ClFNO3S
CAS Number : 2034529-75-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : It may bind to various receptors, leading to downstream signaling changes that can influence cellular behavior.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that it may exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of similar compounds have shown significant activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 8.7 µM .
- Antiviral Properties : Related compounds have demonstrated antiviral effects against hepatitis B virus (HBV) and other viruses by increasing intracellular levels of antiviral proteins like APOBEC3G .
Study 1: Antiproliferative Activity
A study focused on the synthesis and evaluation of chlorinated benzimidazole derivatives showed that modifications similar to those present in this compound resulted in significant antiproliferative activity against MCF-7 cells. The most effective derivatives had IC50 values as low as 3.1 µM, indicating strong potential for further development .
Study 2: Antiviral Efficacy
Research on N-substituted benzamide derivatives revealed broad-spectrum antiviral effects, with some compounds demonstrating the ability to inhibit HBV replication effectively. The mechanism was linked to the modulation of intracellular protein levels that are crucial for viral replication .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
